3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide
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Overview
Description
3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonyl group attached to a cyclohexylmethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-(tert-butyl)-4-methoxyphenylsulfonyl chloride with cyclohexylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Phenol, p-tert-butyl-: Another compound with a tert-butyl group, but with different chemical properties and applications.
Uniqueness
3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide is unique due to its combination of a sulfonyl group with a cyclohexylmethylamine backbone, which imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzene-1-sulfonamide, also known by its chemical structure and CAS number 139290-70-3, has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for a variety of pharmacological effects, including antibacterial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula for this compound is C16H25N2O2S, with a molecular weight of approximately 307.45 g/mol. The structure features a sulfonamide group attached to a tert-butyl and cyclohexyl moiety, along with a methoxy and methyl group, contributing to its unique biological profile.
Property | Value |
---|---|
Molecular Formula | C16H25N2O2S |
Molecular Weight | 307.45 g/mol |
CAS Number | 139290-70-3 |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, primarily due to their ability to interact with enzymes and receptors. The specific biological activities of this compound include:
Antitumor Activity
Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancer cells. The mechanism often involves the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII, which are associated with tumor progression. The inhibition constants (IC50 values) have been reported in the range of nanomolar concentrations, indicating potent inhibitory effects .
Enzyme Target | IC50 Value (nM) |
---|---|
Carbonic Anhydrase II | 80.3 |
Carbonic Anhydrase IX | 29.0 |
Carbonic Anhydrase XII | 40.6 |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the effects of various sulfonamide derivatives on the viability of MDA-MB-231 and HT-29 cells under normoxic and hypoxic conditions. The results indicated that certain derivatives significantly reduced cell viability, suggesting a potential therapeutic role in cancer treatment . -
Mechanistic Insights :
Research employing molecular docking studies revealed that the binding affinity of this compound to CA IX is significantly higher compared to traditional inhibitors, indicating a promising lead compound for developing selective CA inhibitors .
Properties
IUPAC Name |
3-tert-butyl-N-cyclohexyl-4-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-18(2,3)16-13-15(11-12-17(16)22-5)23(20,21)19(4)14-9-7-6-8-10-14/h11-14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNIZMGKFYUXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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